(Sar1)-Angiotensin II

Catalog No.
S15750888
CAS No.
M.F
C49H71N13O10
M. Wt
1002.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Sar1)-Angiotensin II

Product Name

(Sar1)-Angiotensin II

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C49H71N13O10

Molecular Weight

1002.2 g/mol

InChI

InChI=1S/C49H71N13O10/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54)/t29-,34-,35-,36-,37-,38-,40-,41-/m0/s1

InChI Key

WCYZYYURIHACQW-KOTWUFNXSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

(Sar1)-Angiotensin II is a synthetic analog of angiotensin II, a key peptide hormone in the renin-angiotensin system that regulates blood pressure and fluid balance. The compound is characterized by the substitution of the first amino acid, serine, with sarcosine, which enhances its receptor binding affinity and biological activity. The full chemical formula for (Sar1)-Angiotensin II is C49H71N13O10, and it has a molecular weight of approximately 1,026.2 g/mol .

That promote vasoconstriction and increase blood pressure. Upon binding to the receptor, it activates various intracellular signaling pathways, including the phospholipase C pathway, which results in increased intracellular calcium levels and subsequent smooth muscle contraction. The interaction with the AT1 receptor also stimulates protein synthesis in cardiac myocytes, contributing to cardiac hypertrophy .

The biological activity of (Sar1)-Angiotensin II is significant in cardiovascular physiology. It has been shown to:

  • Induce Vasoconstriction: By activating AT1 receptors, it leads to increased vascular resistance.
  • Promote Cardiac Hypertrophy: It stimulates protein synthesis in cardiac myocytes, enhancing cellular growth and mass .
  • Influence Fluid Balance: It affects renal function by promoting sodium reabsorption and aldosterone secretion.

These effects make (Sar1)-Angiotensin II a crucial player in regulating blood pressure and fluid homeostasis.

(Sar1)-Angiotensin II can be synthesized through solid-phase peptide synthesis techniques. The process involves:

  • Selection of Amino Acids: Starting with protected amino acids, including sarcosine as a substitute for serine.
  • Coupling Reactions: Sequentially coupling protected amino acids on a solid support.
  • Deprotection: Removing protective groups at the appropriate stages to yield free amino groups for further coupling.
  • Cleavage from Support: Finally, cleaving the synthesized peptide from the solid support and purifying it through high-performance liquid chromatography.

This method allows for precise control over the sequence and modifications of the peptide .

(Sar1)-Angiotensin II has several applications in both research and clinical settings:

  • Research Tool: It is used extensively in studies investigating the renin-angiotensin system and its role in cardiovascular diseases.
  • Potential Therapeutic Agent: Due to its potent biological activity, it may be explored as a therapeutic agent for conditions such as heart failure or hypertension.
  • Biochemical Assays: It serves as a standard in various assays to measure receptor activity and signaling pathways related to angiotensin II .

Studies have demonstrated that (Sar1)-Angiotensin II exhibits unique interactions with AT1 receptors compared to other angiotensin analogs. For instance:

  • It shows increased binding affinity relative to native angiotensin II due to structural modifications.
  • Research indicates that it can effectively stimulate downstream signaling pathways while also being influenced by receptor mutations, which can alter its efficacy .

These interaction studies are crucial for understanding how modifications to angiotensin peptides can impact their pharmacological profiles.

Several compounds are structurally similar to (Sar1)-Angiotensin II, each with distinct properties:

Compound NameStructure ModificationBiological Activity
Angiotensin IINo modificationsNatural hormone with broad physiological effects
[Sar1,Ile8]-Angiotensin IISubstitution of serine with sarcosine and isoleucine at position 8Enhanced receptor selectivity and potency
[Sar1,Ile4,Ile8]-Angiotensin IISubstitutions at positions 1, 4, and 8Selective agonist with unique signaling properties
[Sar1]-Angiotensin (1-7)Truncated formInvolved in vasodilatory effects

(Sar1)-Angiotensin II stands out due to its specific modifications that enhance its binding affinity and biological activity while retaining essential functions associated with angiotensin peptides .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

12

Exact Mass

1001.54468551 g/mol

Monoisotopic Mass

1001.54468551 g/mol

Heavy Atom Count

72

Dates

Modify: 2024-08-15

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